

What is the complete chemical structure of thiamine nitrate?

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Compound of Interest		
Compound Name:	Thiamine Nitrate	
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A Comprehensive Technical Guide to Thiamine Nitrate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of **thiamine nitrate** (Vitamin B1 Mononitrate), focusing on its complete chemical structure, physicochemical properties, and relevant experimental methodologies. Thiamine is an essential water-soluble vitamin crucial for carbohydrate metabolism and neurological function. The nitrate salt is often preferred for food fortification and pharmaceutical manufacturing due to its enhanced stability and non-hygroscopic nature compared to thiamine hydrochloride.

Chemical Structure and Identification

Thiamine nitrate is the salt formed from one mole of the thiamine cation and one mole of the nitrate anion. The thiamine cation consists of a pyrimidine ring and a thiazolium ring linked by a methylene bridge. The positive charge is located on the quaternary nitrogen atom within the thiazolium ring.

- IUPAC Name: 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium nitrate[1]
- Synonyms: Thiamine mononitrate, Vitamin B1 nitrate, Aneurine mononitrate



• CAS Number: 532-43-4

• Chemical Formula: C12H17N5O4S

Molecular Weight: 327.36 g/mol [2][3]

The structural formula is presented below:

Chemical Structure of Thiamine Nitrate

Figure 1: 2D representation of the **Thiamine Nitrate** chemical structure, showing the thiamine cation and the nitrate anion.

Physicochemical Properties

The physicochemical properties of **thiamine nitrate** are critical for its application in drug formulation and food fortification. Key quantitative data are summarized in Table 1.



Property	Value	References
Appearance	White or almost white crystalline powder or small, colorless crystals.	[2][4]
Odor	Odorless or a slight, characteristic odor.	[2]
Melting Point	Approx. 193-200 °C (with decomposition).	[2][5][6]
Solubility	Sparingly soluble in water (2.7 g/100 mL at 25 °C); freely soluble in boiling water; very slightly soluble in ethanol; practically insoluble in diethyl ether.	[2][3][4][5][7]
рН	6.0 – 7.5 (in a 1 in 50 solution); 6.5 - 8.0 (for a 1.0 g in 100 mL solution).	[2][8][9]
Loss on Drying	Not more than 1.0% (when dried at 105 °C for 2 hours).	[8][9]
Residue on Ignition	Not more than 0.2%.	[8][9]
Chloride Impurity	Not more than 0.06%.	[8][9]
Sulfate Impurity	Not more than 0.011%.	[2]

Experimental Protocols

The following protocols are based on established pharmacopeial methods for the identification, purity, and assay of **thiamine nitrate**.

A. Test for Nitrate (Brown Ring Test)

• Principle: This test identifies the nitrate ion by its reaction with ferrous sulfate in the presence of concentrated sulfuric acid, forming a brown nitrosyliron(II) sulfate complex.



Methodology:

- Prepare a solution of thiamine nitrate (1 in 50).
- To 2 mL of the solution, carefully add 2 mL of concentrated sulfuric acid and mix.
- Cool the mixture under tap water.
- Carefully superimpose 2 mL of ferrous sulfate test solution (TS) onto the surface of the mixture.
- Positive Result: A brown ring is produced at the junction of the two liquid layers.[8][9][10]

B. Thiochrome Fluorescence Test

- Principle: In an alkaline solution, thiamine is oxidized by potassium ferricyanide to form thiochrome, a compound that exhibits a strong blue fluorescence under ultraviolet light. This reaction is highly specific to thiamine.
- Methodology:
 - Prepare a solution of thiamine nitrate (1 in 500).[2]
 - To 5 mL of this solution, add 2.5 mL of sodium hydroxide TS and 0.5 mL of potassium ferricyanide TS.[2][8]
 - Add 5 mL of 2-methyl-1-propanol (or isobutyl alcohol) and shake the mixture vigorously for 2 minutes.[2]
 - Allow the layers to separate.
 - Examine the upper alcohol layer under ultraviolet light (main wavelength: 365 nm).
 - Positive Result: The alcohol layer shows a distinct blue-purple fluorescence.[2] The fluorescence disappears upon acidification and reappears when the solution is made alkaline again.[2]



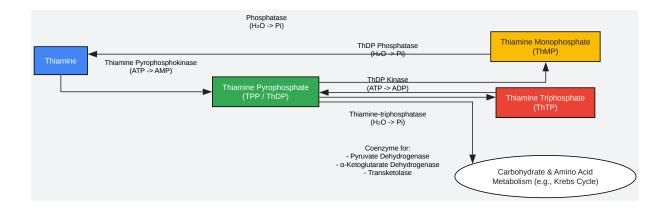
- Principle: This method separates thiamine from its related substances and an internal standard using reverse-phase HPLC with UV detection. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a reference standard.
- Methodology (based on USP monograph):
 - Mobile Phase: Prepare a filtered and degassed mixture of a buffer solution (containing 0.005 M sodium 1-octanesulfonate) and a methanol/acetonitrile mixture (3:2). The typical ratio is 60:40 (buffer:organic).[11][12]
 - Internal Standard Solution: Prepare a solution of methyl benzoate in the mobile phase (e.g., 2.0% v/v).[11][12]
 - Standard Preparation: Accurately weigh USP Thiamine Hydrochloride Reference Standard, dissolve in mobile phase, add a precise volume of the internal standard solution, and dilute to a known final concentration.
 - Assay Preparation: Accurately weigh about 200 mg of thiamine mononitrate, dissolve in a 100-mL volumetric flask with the mobile phase.[8][10] Transfer 10.0 mL of this solution to a 50-mL volumetric flask, add 5.0 mL of the internal standard solution, and dilute to volume with the mobile phase.[8][10]
 - Chromatographic System:
 - Column: L1 packing (C18), typically 4.0 mm × 15 cm.[11]
 - Detector: UV at 254 nm.[11][12]
 - Flow Rate: Adjusted to achieve a suitable retention time (e.g., 0.75-1.0 mL/min).[11][12]
 - Injection Volume: Approximately 10 μL.[10][11]
 - Procedure: Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph. Record the chromatograms and measure the peak areas.



• Calculation: Calculate the quantity of C₁₂H₁₇N₅O₄S in the portion of Thiamine Mononitrate taken by comparing the peak area ratios (thiamine/internal standard) from the Assay preparation with those from the Standard preparation.

Biological and Synthetic Pathways

Upon absorption, **thiamine nitrate** dissociates, and the thiamine cation is converted into its biologically active forms, primarily thiamine pyrophosphate (TPP), which acts as an essential coenzyme in cellular metabolism.

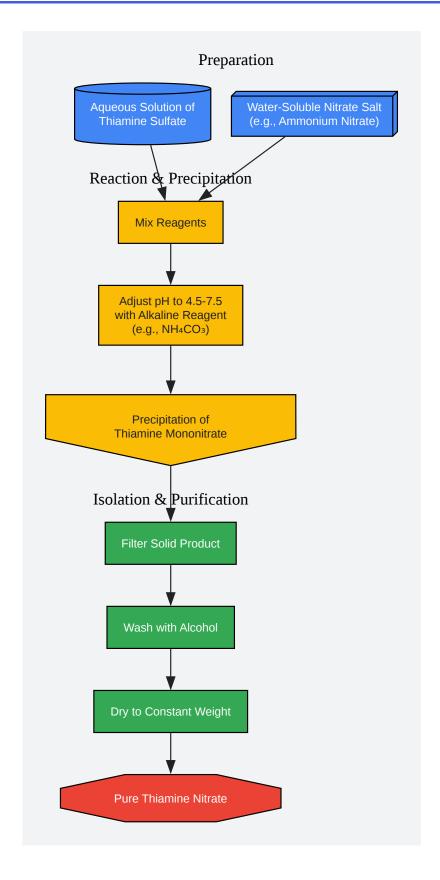


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Caption: Metabolic activation of thiamine to its coenzyme forms.

A common industrial method for producing thiamine mononitrate involves the conversion from a precursor like thiamine sulfate, avoiding the use of heavy metal salts for precipitation.



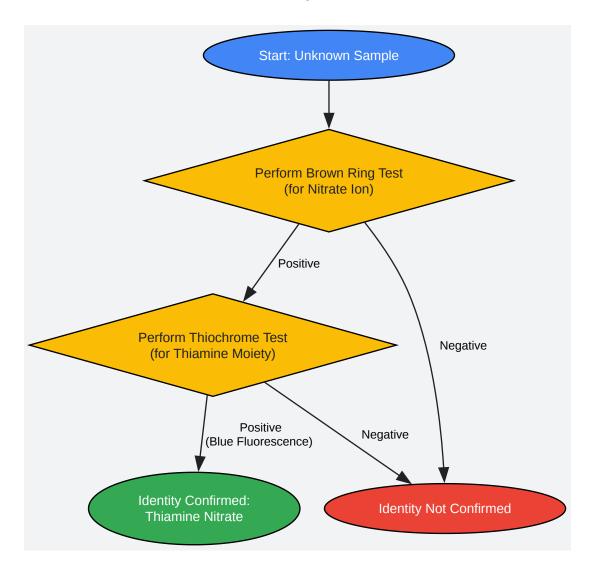


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Caption: Simplified workflow for thiamine nitrate synthesis.



The logical sequence for identifying a sample as **thiamine nitrate** according to pharmacopeial standards can be visualized as a decision-making workflow.



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Caption: Logical workflow for the identification of **thiamine nitrate**.

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